molecular formula C11H13BrClNO2 B6245446 methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride CAS No. 2408973-11-3

methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride

Cat. No.: B6245446
CAS No.: 2408973-11-3
M. Wt: 306.6
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is a chemical compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride typically involves the bromination of indole derivatives followed by esterification. One common method includes the reaction of 5-bromoindole with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis. The resulting ester is then hydrolyzed to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
  • Methyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
  • Methyl 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride

Uniqueness

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .

Properties

CAS No.

2408973-11-3

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.6

Purity

95

Origin of Product

United States

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